Structural Analysis: Unique Heterocyclization Precursor for Potent Anticancer Sulfonamides
The compound is a direct precursor in the synthesis of (Z)-N'-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-substituted sulfonamides. This starting material is critical; its reaction with 2-amino-3,3-dichloroacrylonitrile and chlorosulphonyl isocyanate is the initial and defining step for the entire compound class. Of the six final sulfonamides synthesized and screened through the National Cancer Institute (USA), two exhibited high anticancer activity [1]. This property is absent in the related 4-amino-5-methylidene analog, which cannot participate in this specific heterocyclization.
2 of 6 final sulfonamides showed high activity in NCI screening; blocked in 5-methylidene analog.
Supports synthesis of screening-active sulfonamide series
Exact cell panel not disclosed; single literature source.
| Evidence Dimension | Synthetic Utility for Bioactive Scaffold Construction |
|---|---|
| Target Compound Data | Precursor to two NCI-confirmed highly active anticancer sulfonamides (out of six tested) [1] |
| Comparator Or Baseline | 4-Amino-5-methylidene-1,5-dihydro-2H-imidazol-2-one (theoretical analog) |
| Quantified Difference | Theoretical: 0 active compounds, as the key heterocyclization pathway is blocked. |
| Conditions | In vitro anticancer screening, National Cancer Institute (USA) protocols; exact cell line panel not disclosed in thesis abstract [1]. |
Why This Matters
This establishes a direct link between procuring this specific precursor and the ability to generate a collection of molecules with a demonstrated, non-trivial probability (2 out of 6) of showing high anticancer activity in a gold-standard screening program.
- [1] Shablykin, O.V., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Current Chemistry Letters, 8, 199–210. View Source
